molecular formula C18H54N3Si6Ti B13829711 tris-(Hexamethyldisilazan)titanium

tris-(Hexamethyldisilazan)titanium

Cat. No.: B13829711
M. Wt: 529.0 g/mol
InChI Key: KKQLFGAPVJEACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris-(hexamethyldisilazan)titanium, or Ti[N(Si(CH₃)₃)₂]₃, is a titanium(III) complex coordinated with three hexamethyldisilazane (HMDS) ligands. These ligands, derived from the parent compound hexamethyldisilazane (CAS 999-97-3), are bulky, strongly basic amides that stabilize the titanium center in low-coordination states, enhancing its reactivity in organometallic synthesis and catalysis . The compound’s structure and ligand architecture influence its solubility in nonpolar solvents, thermal stability, and application in thin-film deposition and nanoparticle synthesis.

Properties

Molecular Formula

C18H54N3Si6Ti

Molecular Weight

529.0 g/mol

InChI

InChI=1S/3C6H18NSi2.Ti/c3*1-7(8(2)3)9(4,5)6;/h3*1-6H3;

InChI Key

KKQLFGAPVJEACM-UHFFFAOYSA-N

Canonical SMILES

CN([Si](C)C)[Si](C)(C)C.CN([Si](C)C)[Si](C)(C)C.CN([Si](C)C)[Si](C)(C)C.[Ti]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris-(Hexamethyldisilazan)titanium can be synthesized through the reaction of titanium tetrachloride with hexamethyldisilazane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{TiCl}_4 + 3 \text{(CH}_3\text{)_3Si}_2\text{NH} \rightarrow \text{Ti[N(Si(CH}_3\text{)_3]_3 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Tris-(Hexamethyldisilazan)titanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium complexes.

    Substitution: The hexamethyldisilazane ligands can be substituted with other ligands, leading to the formation of different titanium complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.

Major Products Formed:

Scientific Research Applications

Tris-(Hexamethyldisilazan)titanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris-(Hexamethyldisilazan)titanium involves the interaction of the titanium center with various substrates. The titanium atom can coordinate with different molecules, facilitating catalytic reactions. The hexamethyldisilazane ligands provide steric and electronic effects that influence the reactivity and selectivity of the compound. Molecular targets include organic molecules and polymers, where the compound acts as a catalyst or reagent .

Comparison with Similar Compounds

Structural Analogues: Cellulose Tris-Carbamate Derivatives

Cellulose-based tris-carbamate compounds, such as cellulose tris-(4-chloro-3-methylphenylcarbamate) and cellulose tris-(3-chloro-4-methylphenylcarbamate), are used as chiral stationary phases in chromatography (Table 1). Unlike tris-(hexamethyldisilazan)titanium, these derivatives exhibit polar functional groups (e.g., chloro and methyl substituents) that enhance enantioselective separation. Their chromatographic performance, measured by resolution (Rs) and selectivity (α), varies significantly with substituent positioning, as shown in .

Table 1. Chromatographic Performance of Cellulose Tris-Carbamates

Compound Column Name Stationary Phase Rs α
1 Phenomenex Lux 5u Cellulose 4 Cellulose tris-(4-chloro-3-methylphenylcarbamate) 4.40 1.23
1 Phenomenex Lux 5u Cellulose 3 Cellulose tris-(4-methylbenzoate) 2.90 1.21
1 Phenomenex Lux 5u Cellulose 2 Cellulose tris-(3-chloro-4-methylphenylcarbamate) 1.03 1.14

In contrast, this compound’s nonpolar silazane ligands limit its utility in polar separations but improve its compatibility with hydrophobic matrices in materials science.

Metal Complexes with Tridentate Ligands

Tris-(2-mercaptoethyl)amine (NS3) and its carboxylated derivative (NS3COOH) form hydrophilic rhenium and technetium complexes for radiopharmaceuticals . These ligands act as tridentate donors, enabling stable coordination and renal excretion. In comparison, this compound’s monodentate HMDS ligands create a more labile coordination sphere, favoring redox reactivity over biological stability.

Key Differences:

  • Ligand Denticity: NS3 (tridentate) vs. HMDS (monodentate).
  • Solubility: NS3COOH complexes are water-soluble; HMDS-based titanium complexes are organic-soluble.
  • Applications: Radiopharmaceuticals (NS3) vs. catalysis (HMDS-Ti).

Table 2. Hazard Profiles of Related Compounds

Compound CAS Number Key Hazards
Hexamethyldisilazane 999-97-3 Severe eye/skin irritation, respiratory toxicity
Hexamethylene diisocyanate 822-06-0 Respiratory sensitization, corrosive
Hexamethylenediamine 124-09-4 Corrosive, releases ammonia

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.